molecular formula C14H14BrF2N3O2S B2894068 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034334-88-6

4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2894068
CAS RN: 2034334-88-6
M. Wt: 406.25
InChI Key: JFVOHHQFHNRSRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

While the compound is listed in some databases, specific physical and chemical properties are not provided .

Scientific Research Applications

Novel Organic Synthesis and Nonlinear Optical Properties

Research conducted by Kanwal et al. (2022) focuses on the synthesis of pyrazole-thiophene-based amide derivatives through various methodologies, including the Suzuki–Miyaura cross-coupling process, highlighting the functional versatility of thiophene carboxamide derivatives. These compounds were evaluated for their nonlinear optical (NLO) properties, electronic structure, and chemical reactivity, revealing potential applications in materials science and organic electronics. The study emphasizes the importance of thiophene carboxamide derivatives in designing compounds with significant NLO responses, suggesting the potential utility of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide in similar applications (Kanwal et al., 2022).

Potential Antimalarial Applications

The study on benzothiophene carboxamide derivatives by Banerjee et al. (2011) presents the potential of bromo-benzothiophene carboxamide derivatives as potent inhibitors of Plasmodium falciparum, the causative agent of malaria. This suggests that structurally related compounds, such as this compound, may also hold promise for the development of new antimalarial agents, given their ability to impair the development of the trophozoite stage of the parasite's life cycle (Banerjee et al., 2011).

Anticancer Activity

The synthesis and evaluation of nitrogen heterocycles containing carboxamide moieties, as described by Bakare (2021), demonstrate the anticancer potential of these compounds. The study identified a specific compound with potent cytotoxic activity against the MCF-7 cell line, indicating the therapeutic potential of thiophene-2-carboxamide derivatives in cancer treatment. This opens up possibilities for the compound this compound to be explored for its anticancer properties (Bakare, 2021).

Photostabilization of Poly(vinyl chloride)

Research by Balakit et al. (2015) on the synthesis of new thiophene derivatives for use as photostabilizers for rigid poly(vinyl chloride) (PVC) reveals another potential application area for thiophene carboxamide derivatives. These compounds were shown to significantly reduce the photodegradation of PVC, suggesting that this compound could also find utility as a photostabilizer in materials science applications (Balakit et al., 2015).

Mechanism of Action

Target of Action

It is part of a class of compounds known as degronimers, which are designed to bind to specific proteins that mediate abnormal cellular proliferation . This suggests that the compound could be used in therapeutic applications where the inhibition of certain proteins is beneficial.

Mode of Action

The compound, being a Degronimer, consists of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to a targeted protein .

Biochemical Pathways

Given that the targeted proteins are mediators of abnormal cellular proliferation , it can be inferred that the compound may influence pathways related to cell growth and division.

Result of Action

As the compound is designed to target proteins that mediate abnormal cellular proliferation , it can be inferred that the compound may have an inhibitory effect on these proteins, potentially leading to a reduction in abnormal cell growth.

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

4-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2N3O2S/c15-9-5-10(23-7-9)13(21)18-6-11-19-12(20-22-11)8-1-3-14(16,17)4-2-8/h5,7-8H,1-4,6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVOHHQFHNRSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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